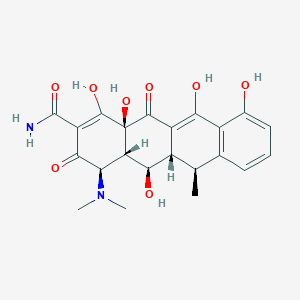

4epi-6epi Doxycycline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated its potential in both clinical and scientific settings. It is a broad-spectrum antibacterial synthetically derived from oxytetracycline . Doxycycline capsules contain doxycycline monohydrate equivalent to 50 mg, 75 mg, and 100 mg of doxycycline for oral administration .

Synthesis Analysis

A fast ultra-performance liquid chromatography method was developed for the separation and quantification of doxycycline, 4-epidoxycycline, and 6-epidoxycycline . The analytes were separated by comprehensive optimization of the chromatographic conditions .Molecular Structure Analysis

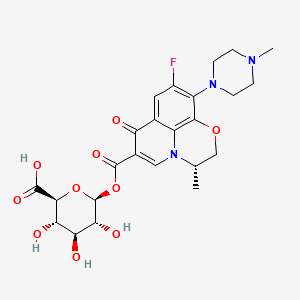

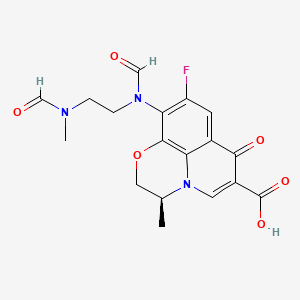

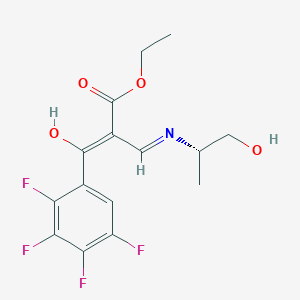

The molecular formula of 4epi-6epi Doxycycline is C22H24N2O8. Its molecular weight is 444.45.Chemical Reactions Analysis

A novel chemical oscillation system was designed to distinguish two different classes of antibiotics, tetracycline and its isomer doxycycline . The oscillating system is a chemical oscillating system composed of five components .Physical And Chemical Properties Analysis

Doxycycline has a high degree of lipid solubility and a low affinity for calcium binding . It is highly stable in normal human serum . Doxycycline will not degrade into an epianhydro form .Wissenschaftliche Forschungsanwendungen

1. Postexposure Prophylaxis for Bacterial Sexually Transmitted Infections 4epi-6epi Doxycycline has been used in postexposure prophylaxis to prevent bacterial sexually transmitted infections . This application is particularly significant in the field of public health and epidemiology .

Research Use

4epi-6epi Doxycycline is primarily used for research purposes. It’s important to note that this product is not intended for human or veterinary use.

HIV Pre-exposure Prophylaxis (PrEP)

Doxycycline post-exposure prophylaxis (doxyPEP) reduces bacterial sexually transmitted infection (STI) incidence in people with HIV (PWH) or using HIV pre-exposure prophylaxis (PrEP) . This application is crucial in the management and prevention of HIV and other STIs .

Wirkmechanismus

Target of Action

4epi-6epi Doxycycline is a tetracycline antibiotic . Its primary targets are a wide variety of gram-positive and gram-negative bacteria . It is also used to treat acne and malaria . The drug is highly lipophilic, allowing it to cross multiple membranes of target molecules .

Mode of Action

4epi-6epi Doxycycline interacts with its targets by crossing multiple membranes due to its lipophilic nature . It shows favorable intra-cellular penetration, with bacteriostatic activity against a wide range of bacteria . In addition to its antibacterial properties, 4epi-6epi Doxycycline also exhibits antiparasitic properties and anti-inflammatory actions .

Biochemical Pathways

It is known that the drug has a broad-spectrum antibiotic effect, affecting a wide range of bacteria . It is also known to have antiparasitic properties .

Pharmacokinetics

4epi-6epi Doxycycline is a highly lipophilic drug, which allows it to cross multiple membranes of target molecules . This property gives it favorable intra-cellular penetration . .

Result of Action

The result of 4epi-6epi Doxycycline’s action is the inhibition of bacterial protein synthesis, leading to bacteriostatic activity against a wide range of bacteria . This results in the effective treatment of a variety of bacterial infections .

Action Environment

The action of 4epi-6epi Doxycycline can be influenced by environmental factors. For example, a study found that advanced oxidation processes were highly efficient in degrading doxycycline in different aqueous matrices . More than 99.6% of doxycycline degradation resulted from UV/H2O2 and ozonation processes . This suggests that environmental factors such as light and oxygen levels could potentially influence the action, efficacy, and stability of 4epi-6epi Doxycycline.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Doxycycline has been used in various research studies. For instance, it has been used in the prevention of progression of COVID-19 to severe disease requiring intensive care unit (ICU) admission . Another study investigated the phototoxicity of doxycycline, given its importance for malaria prophylaxis in countries with high sun radiation .

Eigenschaften

IUPAC Name |

(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRLCUYIXIAHR-ACUBJMGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)